

Taminadenant as a Potential Anti-Tumor Agent: A Technical Guide

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Compound of Interest

Compound Name: Taminadenant

Cat. No.: B611135

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Executive Summary

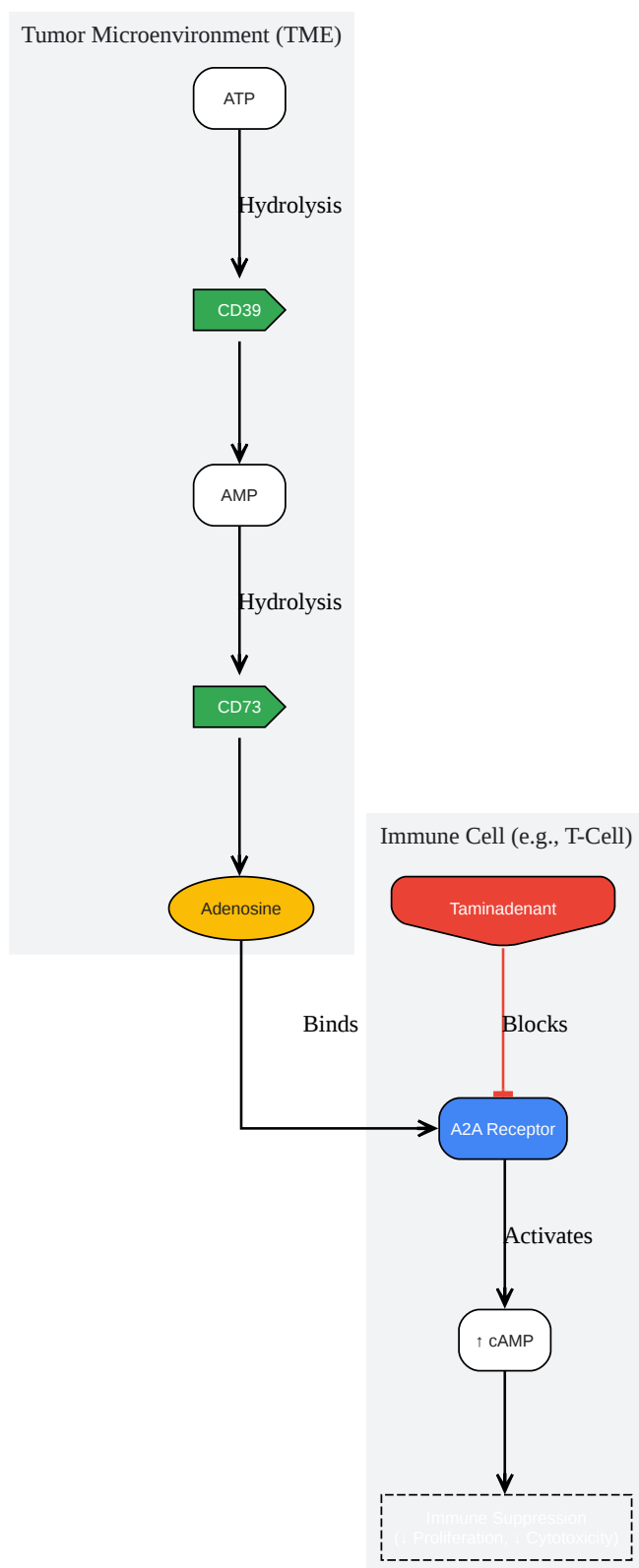
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a complex network of immunosuppressive signals. One critical pathway is mediated by adenosine, a metabolite that accumulates in the TME and signals through the adenosine A2A receptor (A2AR) on immune cells, leading to T-cell anergy and tumor immune evasion.[1][2] **Taminadenant** (also known as PBF509 or NIR178) is an orally bioavailable, potent, and selective non-xanthine A2AR antagonist designed to counteract this immunosuppression.[3][4][5] By blocking the A2AR, **taminadenant** aims to restore and enhance the anti-tumor activity of immune cells, particularly in combination with other immunotherapies like checkpoint inhibitors. This document provides a comprehensive technical overview of **taminadenant**, summarizing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and experimental methodologies.

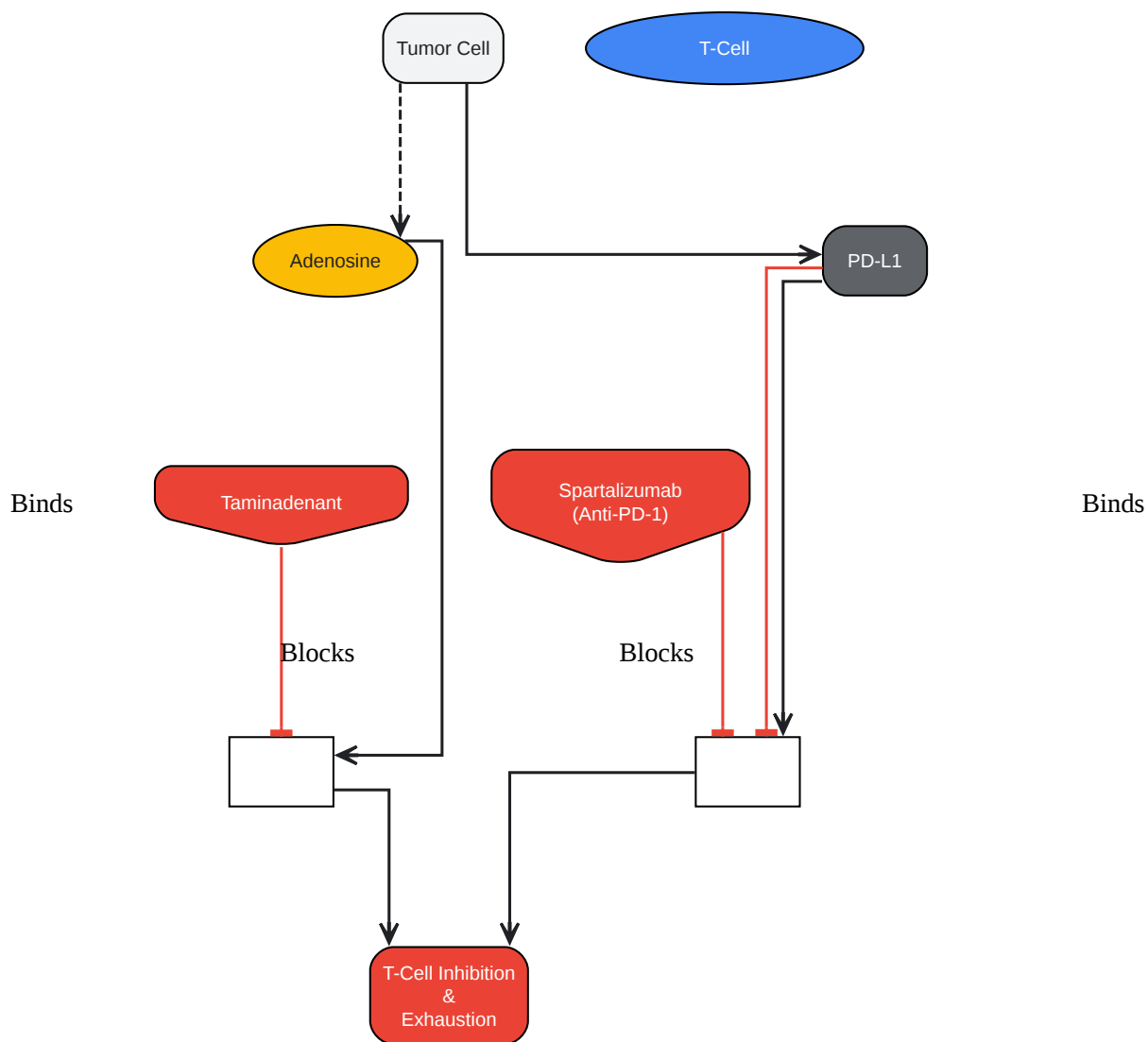
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is sequentially hydrolyzed into adenosine by the ecto-nucleotidases CD39 and CD73, which are often upregulated on cancer and immune cells.[1][6] The resulting high concentration of adenosine binds to A2A receptors

on tumor-infiltrating lymphocytes (TILs), such as CD8+ effector T-cells and Natural Killer (NK) cells.[1][6]

Activation of the Gs-protein-coupled A2AR leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This signaling cascade inhibits T-cell receptor (TCR) signaling, suppresses T-cell activation, proliferation, and cytotoxicity, and ultimately promotes immune tolerance of the tumor.[2] **Taminadenant** directly competes with adenosine for A2AR binding, thereby preventing the downstream immunosuppressive signaling and reactivating the anti-tumor immune response.[4][7]





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